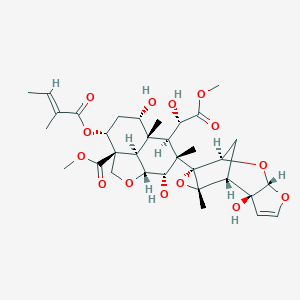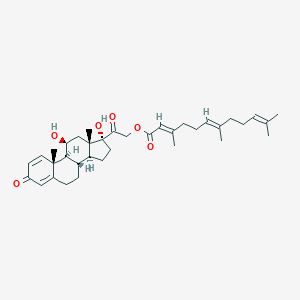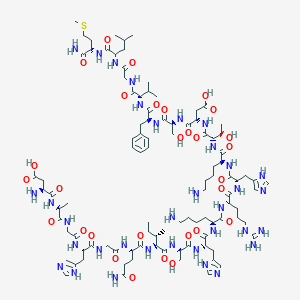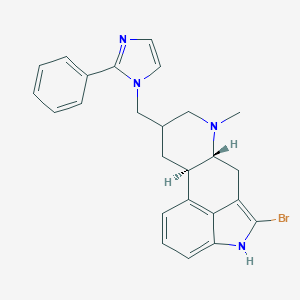
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a chemical compound that belongs to the ergoline family. Ergoline compounds have been used in various fields including medicine, agriculture, and research. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- is not fully understood. However, it has been reported to bind to serotonin receptors and dopamine receptors in the brain. This binding can lead to the activation or inhibition of various signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has been reported to have various biochemical and physiological effects. It has been found to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has been found to have psychoactive effects, including hallucinations and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has several advantages for lab experiments. It is readily available and can be synthesized in good yield and purity. It has been reported to have various biological activities, making it a useful tool for research. However, Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has limitations for lab experiments. Its mechanism of action is not fully understood, and it has been reported to have psychoactive effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the research of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)-. One direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and develop new anti-inflammatory drugs. It can also be used in the study of the central nervous system and the development of new psychoactive drugs. Additionally, the mechanism of action of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- can be further explored to better understand its biological activities.
Conclusion
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to have anti-tumor activity, anti-inflammatory properties, and psychoactive effects. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- can be synthesized using various methods. One of the commonly used methods is the condensation of 2-bromo-6-methyl-ergoline with 2-phenyl-1H-imidazole-1-methanol in the presence of a base. The reaction yields Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- in good yield and purity.
Applications De Recherche Scientifique
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has potential applications in scientific research. It has been reported to have anti-tumor activity and can be used in cancer research. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has also been found to have anti-inflammatory properties and can be used in the development of new anti-inflammatory drugs. It can also be used in the study of the central nervous system as it has been reported to have psychoactive effects.
Propriétés
Numéro CAS |
115219-10-8 |
|---|---|
Formule moléculaire |
C25H25BrN4 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
(6aR,10aR)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16?,19-,22-/m1/s1 |
Clé InChI |
VKABNRMTNPWHBD-RYLMWKJUSA-N |
SMILES isomérique |
CN1CC(C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)
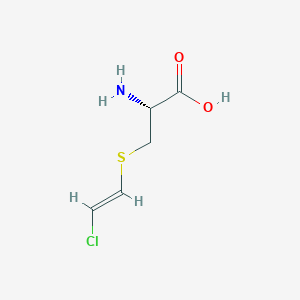
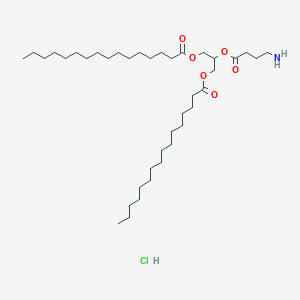
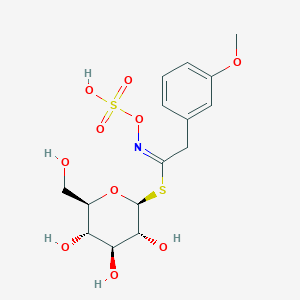
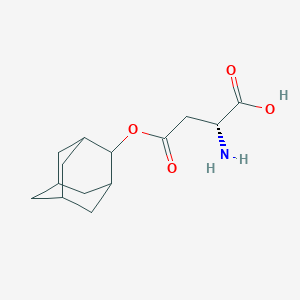
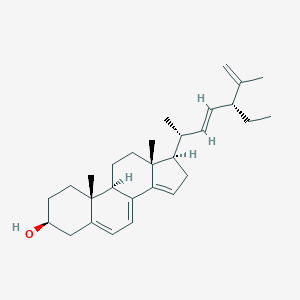

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)


